

A Comparative Analysis of Cilofexor Efficacy Studies in Liver Disease

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Compound of Interest

Compound Name: Cilofexor

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the investigational drug **Cilofexor** in Primary Sclerosing Cholangitis (PSC) and Non-alcoholic steatohepatitis (NASH), benchmarked against key alternative therapies. This analysis is supported by a review of available clinical trial data and detailed experimental protocols.

Cilofexor, a non-steroidal farnesoid X receptor (FXR) agonist, has been investigated for its potential to treat chronic liver diseases. This guide synthesizes data from key clinical trials to offer a comparative perspective on its efficacy and safety profile.

Cilofexor in Primary Sclerosing Cholangitis (PSC)

Cilofexor has been evaluated in clinical trials for PSC, a chronic cholestatic liver disease. The primary focus of these studies has been on its ability to improve markers of cholestasis and liver injury.

Comparison with Alternative Therapies for PSC

The current standard of care for PSC is limited, with Ursodeoxycholic acid (UDCA) being a commonly used off-label treatment, although its efficacy in improving long-term outcomes is debated. Another FXR agonist, Obeticholic acid, has also been studied in this patient population.

Table 1: Comparison of Efficacy Data in Primary Sclerosing Cholangitis (PSC)

Treatment	Trial	N	Dosage	Duration	Primary Endpoint	Key Outcomes vs. Placebo
Cilofexor	Phase 2 (NCT02943460)	52	100 mg/day	12 weeks	Safety and Tolerability	Significant reduction in serum Alkaline Phosphatase (ALP) (-21%), Gamma-Glutamyl Transferase (GGT) (-30%), Alanine Aminotransferase (ALT) (-49%), and Aspartate Aminotransferase (AST) (-42%) with the 100 mg dose.
Cilofexor	PRIMIS (Phase 3, NCT03890120) - Terminated	419	100 mg/day	96 weeks	≥1-stage increase in Ludwig fibrosis stage	No significant difference in fibrosis progression between Cilofexor

(31%) and placebo (33%) groups. The trial was terminated for futility. [\[1\]](#)

Obeticholic Acid	AESOP (Phase 2, NCT02177136)	76	5-10 mg/day	24 weeks	Change in serum ALP	Significant reduction in serum ALP with the 5-10 mg dose (least-square mean difference of -83.4 U/L). [2] [3]
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Ursodeoxycholic Acid (UDCA)	Placebo-controlled trial	14	13-15 mg/kg/day	1 year	Improvement in serum liver tests and histology	Significant improvement in serum bilirubin (-50%), ALP (-67%), GGT (-53%), AST (-54%), and ALT (-36%). Histopathological features
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						also improved. [4]
High-Dose UDCA	Placebo-controlled trial	150	28-30 mg/kg/day	5 years	Development of cirrhosis, varices, cholangiocarcinoma, liver transplantation, or death	Higher risk of reaching a primary endpoint (39% vs. 26%) and more serious adverse events (63% vs. 37%) compared to placebo. [5]

Cilofexor in Non-alcoholic Steatohepatitis (NASH)

In the context of NASH, a condition characterized by liver fat accumulation, inflammation, and fibrosis, **Cilofexor** has been studied for its potential to improve metabolic and histologic parameters.

Comparison with Alternative Therapies for NASH

The therapeutic landscape for NASH is rapidly evolving, with several drugs in late-stage development. This comparison includes data from trials of other promising agents such as Resmetirom, Semaglutide, and Lanifibranor.

Table 2: Comparison of Efficacy Data in Non-alcoholic Steatohepatitis (NASH)

Treatment	Trial	N	Dosage	Duration	Primary Endpoint(s)	Key Outcomes vs. Placebo
Cilofexor	Phase 2 (NCT02854605)	140	30 mg & 100 mg/day	24 weeks	Safety and efficacy	100 mg dose led to a significant median relative decrease in MRI-PDFF (-22.7% vs. +1.9%). Significant reductions in GGT, C4, and primary bile acids. No significant change in ELF scores or liver stiffness.
Resmetiro m	MAESTRO -NASH (Phase 3)	966	80 mg & 100 mg/day	52 weeks	NASH resolution with no worsening of fibrosis AND ≥1-stage improvement in	NASH resolution: 25.9% (80mg) and 29.9% (100mg) vs. 9.7%. Fibrosis improvement

fibrosis
with no
worsening
of NAFLD
activity
score
nt: 24.2%
(80mg) and
25.9%
(100mg)
vs. 14.2%.

NASH
resolution
with no
worsening
of fibrosis
NASH
resolution
with 0.4 mg
dose: 59%
vs. 17%.

Resolution
of
steatohepa
titis without
worsening
of liver
fibrosis
AND
decrease
in liver
fibrosis
without
worsening
of
steatohepa
titis
Resolution
of
steatohepa
titis: 62.9%
vs. 34.3%.
Decrease
in liver
fibrosis:
36.8% vs.
22.4%.

Decrease
of ≥ 2
points in
SAF-A
score
without
worsening
of fibrosis
SAF-A
score
decrease
with 1200
mg dose:
55% vs.
33%.
Resolution
of NASH

Semaglutide
Phase 2
320
0.1, 0.2, &
0.4 mg/day
(subcutaneous)
72 weeks

Semaglutide
ESSENCE
(Phase 3)
1197
2.4
mg/week
(subcutaneous)
72 weeks

Lanifibrano
r
NATIVE
(Phase 2b)
247
800 mg &
1200
mg/day
24 weeks

with 1200
mg dose:
49% vs.
22%.
Improvement in
fibrosis
with 1200
mg dose:
48% vs.
29%.

Experimental Protocols

Reproducibility of clinical trial results is contingent on a thorough understanding of the methodologies employed. Below are summaries of the key experimental protocols for the cited **Cilofexor** studies.

Cilofexor Phase 2 Trial in PSC (NCT02943460)

- **Study Design:** A multicenter, randomized, double-blind, placebo-controlled trial.
- **Participant Population:** Adults with a diagnosis of PSC without cirrhosis. Key inclusion criteria included a serum alkaline phosphatase (ALP) > 1.67 times the upper limit of normal.
- **Intervention:** Patients were randomized to receive **Cilofexor** 100 mg, 30 mg, or placebo once daily for 12 weeks. An open-label extension phase followed where eligible participants could receive **Cilofexor**.
- **Primary Endpoints:** The primary objective was to evaluate the safety and tolerability of **Cilofexor**.
- **Key Assessments:** Serum liver biochemistry (ALP, GGT, ALT, AST), markers of cholestasis (serum C4 and bile acids), and serum fibrosis markers were evaluated at baseline and throughout the study.

Cilofexor PRIMIS Phase 3 Trial in PSC (NCT03890120)

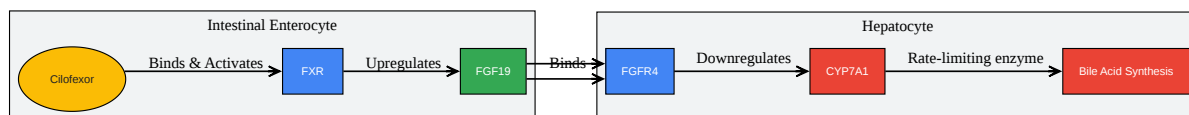
- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
- Participant Population: Adults aged 18-75 years with non-cirrhotic (F0-F3 Ludwig classification) large-duct PSC. Randomization was stratified by ursodeoxycholic acid use and the presence of bridging fibrosis.
- Intervention: Patients were randomized (2:1) to receive **Cilofexor** 100 mg or placebo orally once daily for 96 weeks.
- Primary Endpoint: The proportion of participants with histological progression of liver fibrosis (a stage increase of one or more by Ludwig classification) at week 96.
- Key Assessments: Liver biopsies were performed at screening and at week 96. Safety and tolerability were also assessed.

Cilofexor Phase 2 Trial in NASH (NCT02854605)

- Study Design: A double-blind, placebo-controlled, phase 2 trial.
- Participant Population: 140 patients with noncirrhotic NASH, diagnosed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) $\geq 8\%$ and liver stiffness ≥ 2.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy.
- Intervention: Patients were randomized to receive **Cilofexor** 100 mg (n=56), 30 mg (n=56), or placebo (n=28) orally once daily for 24 weeks.
- Primary Endpoints: Evaluation of the safety and efficacy of **Cilofexor**.
- Key Assessments: MRI-PDFF, liver stiffness by MRE and transient elastography, and serum markers of fibrosis were measured at baseline and week 24.

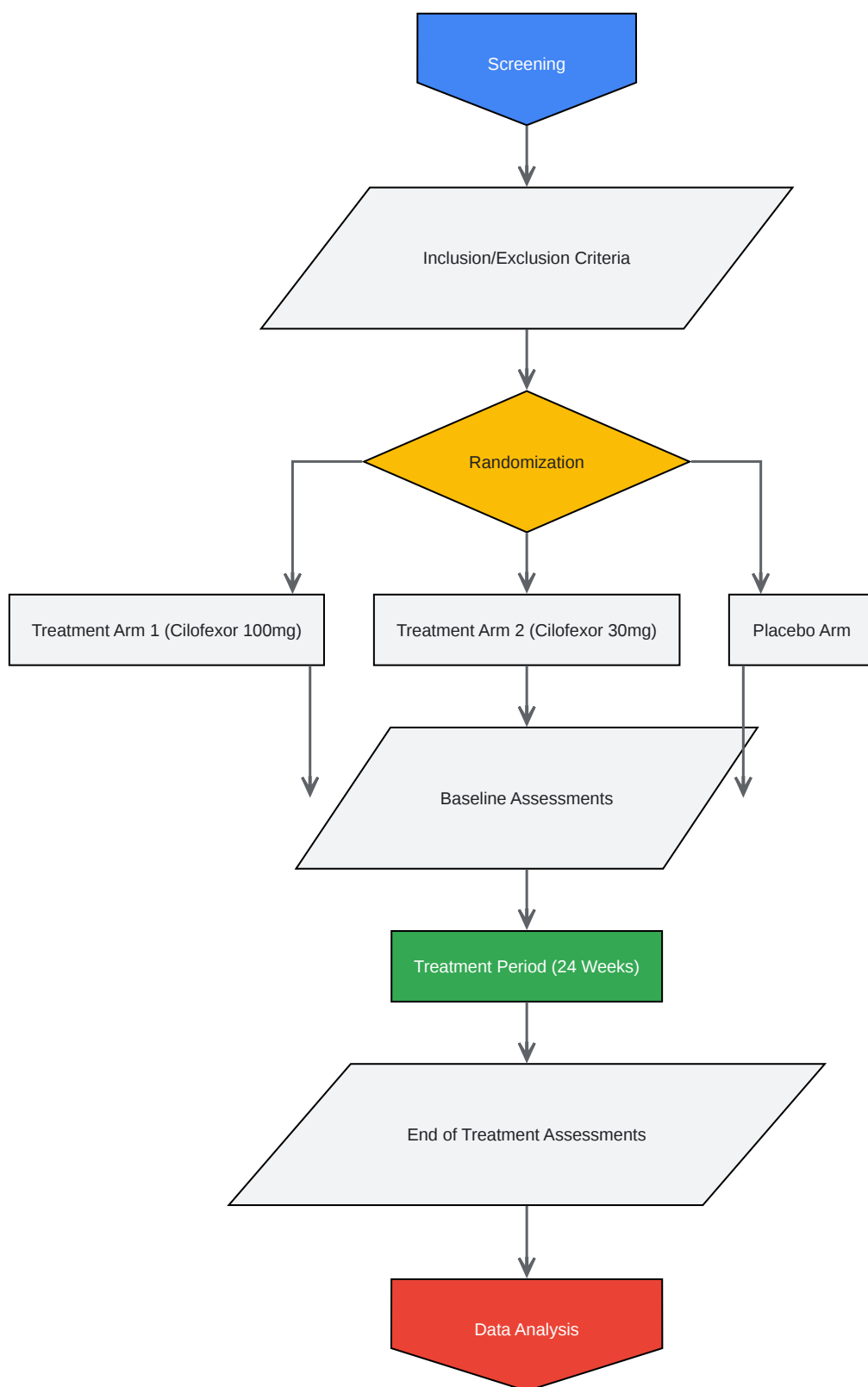
Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and study designs, the following diagrams have been generated using Graphviz.



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Cilofexor's FXR Agonist Signaling Pathway



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Typical Phase 2 NASH Clinical Trial Workflow

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